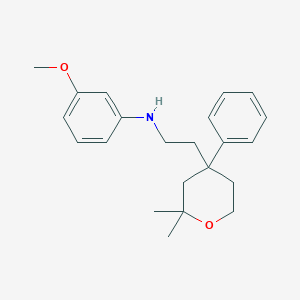
Icmt-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Icmt-IN-3 is a potent inhibitor of isoprenylcysteine carboxylmethyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins. ICMT catalyzes the methylation of the carboxyl group of isoprenylated cysteine residues, a crucial step in the maturation of many signaling proteins, including members of the Ras family. The inhibition of ICMT by this compound has shown promising results in various scientific research applications, particularly in cancer research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of the molecular backbone through a series of condensation and cyclization reactions.
Functional group modifications: Introduction of specific functional groups that enhance the binding affinity and specificity of this compound towards ICMT. This may involve reactions such as alkylation, acylation, and amination.
Purification and characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
Icmt-IN-3 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines .
Common Reagents and Conditions
Alkylation: Alkyl halides are used to introduce alkyl groups under basic conditions.
Acylation: Acyl chlorides are used to introduce acyl groups in the presence of a base.
Amination: Amines are introduced through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions are derivatives of this compound with enhanced binding affinity and specificity towards ICMT. These derivatives are often tested for their inhibitory activity and selectivity in various biological assays .
科学研究应用
Inflammatory Diseases: Studies have shown that this compound can modulate inflammatory responses by inhibiting ICMT, which plays a role in the activation of inflammatory signaling pathways.
Neurodegenerative Diseases: Research suggests that this compound may have potential in treating neurodegenerative diseases by modulating the activity of prenylated proteins involved in neuronal function.
作用机制
Icmt-IN-3 exerts its effects by inhibiting the activity of ICMT, thereby preventing the methylation of isoprenylated cysteine residues on target proteins. This inhibition disrupts the proper localization and function of these proteins, leading to altered cellular signaling and reduced cell proliferation. The primary molecular targets of this compound include members of the Ras family of GTPases, which are involved in various signaling pathways related to cell growth and survival .
相似化合物的比较
Icmt-IN-3 is unique in its high potency and selectivity towards ICMT compared to other inhibitors. Similar compounds include:
Cysmethynil: An indole-based ICMT inhibitor with lower potency and solubility compared to this compound.
Compound D2-1: A derivative with modifications that enhance its inhibitory activity but still less potent than this compound.
This compound stands out due to its superior binding affinity and specificity, making it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C22H29NO2 |
|---|---|
分子量 |
339.5 g/mol |
IUPAC 名称 |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-methoxyaniline |
InChI |
InChI=1S/C22H29NO2/c1-21(2)17-22(13-15-25-21,18-8-5-4-6-9-18)12-14-23-19-10-7-11-20(16-19)24-3/h4-11,16,23H,12-15,17H2,1-3H3 |
InChI 键 |
DMMQLOOWARMXLU-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















